Methyl (S)-(-)-lactate
Overview
Description
Methyl (S)-(-)-lactate is an organic compound classified as an ester. It is derived from lactic acid and methanol. This compound is known for its chiral properties, meaning it has a specific orientation in space that makes it optically active. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Scientific Research Applications
Methyl (S)-(-)-lactate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used as a solvent and intermediate in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
Target of Action
Methyl (S)-(-)-lactate, also known as Methyl L-lactate, is a compound that plays a role in various biological processes. It’s important to note that methyl group metabolism is crucial for the successful conversion of dietary nutrients into the basic building blocks to carry out any cellular methylation reaction .
Mode of Action
It’s known that methyl groups play essential roles in numerous cellular functions such as dna methylation, nucleotide- and protein biosynthesis . Methyltransferase-like (METTL) proteins, for instance, contain a conserved S-adenosyl methionine (SAM)-binding domain that can link to the methyl donor SAM to catalyze methyl transfer to different substrates .
Biochemical Pathways
Methyl L-lactate may be involved in several biochemical pathways. For instance, it could be part of the methyl group metabolism, which is crucial for cellular methylation reactions . Methyl groups are involved in various cellular functions, including DNA methylation, nucleotide- and protein biosynthesis . .
Pharmacokinetics (ADME Properties)
For instance, the compound’s absorption and distribution within the body, its metabolism into active or inactive forms, and its excretion from the body all play crucial roles in determining its overall effect .
Result of Action
It’s known that methyl groups play essential roles in numerous cellular functions such as dna methylation, nucleotide- and protein biosynthesis . These processes can have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Methyl L-lactate can be influenced by various environmental factors. For instance, many plants produce methyl salicylate, a similar compound, in response to biotic stress, especially infection by pathogens . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that methyl groups play essential roles in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis .
Molecular Mechanism
Methyltransferases, enzymes that transfer a methyl group from a donor to an acceptor molecule, could potentially interact with Methyl (S)-(-)-lactate .
Temporal Effects in Laboratory Settings
The stability and permanence of metabolic processes involving methyl groups seem to be important criteria to prevent deficiencies and erosion of the methylome .
Metabolic Pathways
This compound may be involved in one-carbon metabolism, a crucial metabolic pathway for the successful conversion of dietary nutrients into the basic building blocks to carry out any cellular methylation reaction .
Transport and Distribution
It is known that fine-grained particles and organic matter availability appear to exert the dominant control over sedimentary mercury distribution in the East China Sea .
Subcellular Localization
It is known that some proteins, such as serine hydroxymethyltransferases, have been found in multiple subcellular compartments, suggesting that this compound could potentially be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (S)-(-)-lactate can be synthesized through the esterification of (S)-lactic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction is often conducted in continuous reactors to optimize production efficiency. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to produce alcohols.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Lactic acid or its derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Comparison with Similar Compounds
Ethyl lactate: Another ester of lactic acid, used as a solvent and in biodegradable plastics.
Propyl lactate: Similar to ethyl lactate but with a longer alkyl chain, used in similar applications.
Methyl (S)-(-)-lactate stands out due to its specific chiral properties, which are essential in applications requiring high stereochemical purity.
Properties
IUPAC Name |
methyl (2S)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKGGXMPWTOCB-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074359 | |
Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27871-49-4 | |
Record name | (-)-Methyl lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27871-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl lactate, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027871494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (S)-(-)-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL LACTATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0379G9C44S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyl (S)-(-)-lactate serves as a versatile chiral building block in the synthesis of various natural products and complex molecules. It has been successfully employed in the total synthesis of macrosphelides A, B, and E [, ]. Researchers utilize its inherent chirality for asymmetric induction, leading to the creation of stereochemically defined compounds []. Additionally, it acts as a key starting material in the synthesis of L-rhodinosyl acetate derivatives, vital components of landomycin A [].
A: The chiral nature of this compound makes it useful for enantio-differentiating reactions. Studies have investigated its role in the acylation of racemic spirolactone enolates, leading to kinetic resolution and enabling the synthesis of nonracemic steroids []. Furthermore, it is employed in chiral stationary phases for separating enantiomers in analytical techniques [].
A: this compound is crucial in understanding chiral interactions. Researchers have investigated its complexes with (1S,2S)-N-methyl pseudoephedrine (MPE), a neurotransmitter model, using laser spectroscopic techniques []. These studies shed light on the specific hydrogen-bond interactions within diastereomeric complexes, providing valuable insights into chiral recognition processes in biological systems.
A: this compound, being a bio-sourced and biodegradable solvent, holds significant promise in green chemistry and material science []. It is employed as a sustainable alternative to traditional solvents in the fabrication of cellulose acetate ultrafiltration membranes, paving the way for eco-friendly membrane production processes [].
A: this compound has the molecular formula C5H10O3 and a molecular weight of 106.12 g/mol. Its structure consists of a lactate moiety esterified with a methyl group. Detailed spectroscopic data, including NMR and IR, can be found in the literature [, ].
A: Computational methods, including density functional theory (DFT), are employed to investigate the mechanisms of reactions involving this compound. For example, DFT calculations have provided insights into the enantio-differentiating reactions of a racemic γ-lactone enolate with chiral esters, including this compound []. Moreover, it's used for parameterizing torsional terms in force fields, improving the accuracy of molecular dynamics simulations [].
A: Fourier transform microwave spectroscopy revealed the presence of methyl pyruvate as an impurity in a commercial sample of this compound []. This highlights the importance of impurity profiling in ensuring the quality and reliability of chemical reagents.
A: this compound serves as a crucial component in synthesizing chiral ligands for polymerization catalysts. It is used in the preparation of P-stereogenic phosphinimine ligands, which, upon complexation with zinc, demonstrate catalytic activity in the ring-opening polymerization of rac-lactide []. Furthermore, cationic organozinc complexes incorporating this compound as an initiating group show significant activity in lactide polymerization, highlighting its role in controlling polymer properties [].
A: The compounds derived from this compound have potential applications in various fields. For instance, the macrosphelides synthesized using this compound are known for their antifungal and cytotoxic activities [, ]. The L-rhodinosyl acetate derivatives, synthesized from this compound, contribute to the synthesis of landomycin A, a potent antitumor antibiotic [].
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